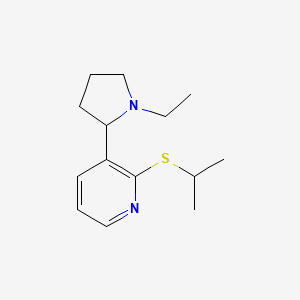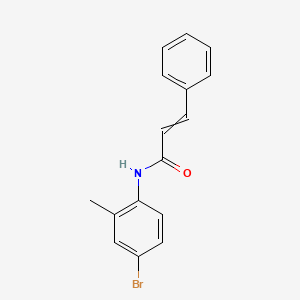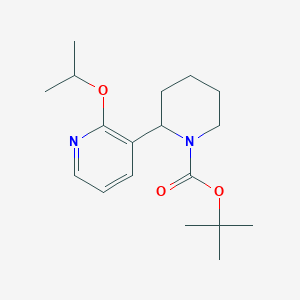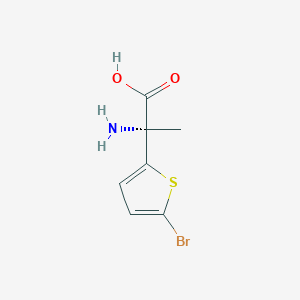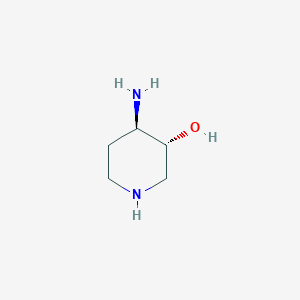
4-(Nicotinamido)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nicotinamido)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl ring substituted with a nicotinamido group and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nicotinamido)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromophenylboronic acid.
Coupling Reaction: The 4-bromophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with nicotinamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Nicotinamido)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
4-(Nicotinamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a probe for detecting and quantifying sugars and other biomolecules.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Nicotinamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing and diagnostic applications. The compound can interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the nicotinamido group but shares the boronic acid functionality.
4-Formylphenylboronic acid: Contains a formyl group instead of a nicotinamido group.
3-Nitrophenylboronic acid: Substituted with a nitro group on the phenyl ring.
Uniqueness
4-(Nicotinamido)phenylboronic acid is unique due to the presence of the nicotinamido group, which enhances its binding affinity and specificity for certain biomolecules. This makes it particularly valuable in biological and medicinal applications compared to other boronic acids.
Propiedades
Fórmula molecular |
C12H11BN2O3 |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
[4-(pyridine-3-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-2-1-7-14-8-9)15-11-5-3-10(4-6-11)13(17)18/h1-8,17-18H,(H,15,16) |
Clave InChI |
PCGJUKGGDXXZBD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


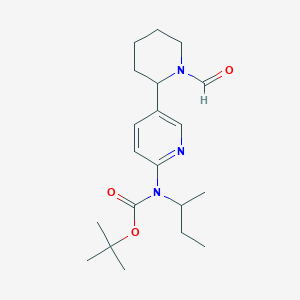
![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
